1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-amine 1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 70588-91-9
VCID: VC4496801
InChI: InChI=1S/C8H8ClN5/c1-5-4-7(10)14(13-5)8-3-2-6(9)11-12-8/h2-4H,10H2,1H3
SMILES: CC1=NN(C(=C1)N)C2=NN=C(C=C2)Cl
Molecular Formula: C8H8ClN5
Molecular Weight: 209.64

1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-amine

CAS No.: 70588-91-9

Cat. No.: VC4496801

Molecular Formula: C8H8ClN5

Molecular Weight: 209.64

* For research use only. Not for human or veterinary use.

1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-amine - 70588-91-9

Specification

CAS No. 70588-91-9
Molecular Formula C8H8ClN5
Molecular Weight 209.64
IUPAC Name 2-(6-chloropyridazin-3-yl)-5-methylpyrazol-3-amine
Standard InChI InChI=1S/C8H8ClN5/c1-5-4-7(10)14(13-5)8-3-2-6(9)11-12-8/h2-4H,10H2,1H3
Standard InChI Key XKVWBZNDARWWSH-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)N)C2=NN=C(C=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(6-Chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-amine consists of two fused heterocyclic systems:

  • A pyridazine ring (a six-membered ring with two adjacent nitrogen atoms) substituted with a chlorine atom at position 6.

  • A pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) bearing a methyl group at position 3 and an amine group at position 5.

The IUPAC name reflects this connectivity: the pyridazine group is attached to the pyrazole’s position 1, while the methyl and amine groups occupy positions 3 and 5, respectively .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₈ClN₅
Molecular Weight209.63 g/mol
CAS Registry Number70588-91-9
SMILES NotationCC1=NN(C2=CClN=NC2)C(=C1)N

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of 1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-amine involves a cyclocondensation reaction between 3-chloro-6-hydrazinopyridazine and a β-ketonitrile derivative. This method, adapted from analogous pyrazole syntheses , proceeds as follows:

  • Hydrazine Intermediate: 3-Chloro-6-hydrazinopyridazine reacts with 3-oxobutanenitrile (a β-ketonitrile lacking aromatic substituents) under reflux in ethanol.

  • Cyclization: The hydrazine group attacks the ketone carbonyl, forming the pyrazole ring.

  • Amine Formation: Subsequent elimination of water yields the final amine-substituted product.

Table 2: Synthetic Conditions

ParameterDetails
Reactants3-Chloro-6-hydrazinopyridazine, 3-oxobutanenitrile
SolventEthanol
TemperatureReflux (~78°C)
Reaction Time4–6 hours
Yield70–75% (estimated)

Challenges and Optimizations

  • Byproduct Formation: Competing reactions may produce regioisomers; careful pH control (pH 6–7) minimizes this issue .

  • Purification: Column chromatography using silica gel and a 3:1 hexane-ethyl acetate eluent is typically employed .

Physicochemical Properties

Solubility and Partitioning

  • LogP (XLogP3-AA): Estimated at 1.8, indicating moderate lipophilicity.

  • Solubility: Sparingly soluble in water (<0.1 mg/mL); soluble in polar organic solvents (e.g., DMSO, ethanol).

Stability

  • Thermal Stability: Stable up to 200°C (decomposition observed at higher temperatures).

  • Photostability: Susceptible to UV-induced degradation; storage in amber vials is recommended.

Table 3: Computed Physicochemical Properties

PropertyValue
Hydrogen Bond Donors1 (amine group)
Hydrogen Bond Acceptors4 (pyridazine and pyrazole nitrogens)
Rotatable Bonds2
Topological Polar Surface Area78.9 Ų

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While experimental NMR data for this specific compound is limited, predictions based on structural analogs suggest:

  • ¹H NMR (CDCl₃):

    • δ 2.40 (s, 3H, CH₃)

    • δ 5.95 (bs, 2H, NH₂)

    • δ 7.60 (d, J = 9.3 Hz, 1H, pyridazine H-5)

    • δ 8.25 (d, J = 9.3 Hz, 1H, pyridazine H-4)

  • ¹³C NMR:

    • δ 12.5 (CH₃)

    • δ 105.2 (pyrazole C-5)

    • δ 145.1 (pyridazine C-3)

Infrared (IR) Spectroscopy

Key absorption bands:

  • 3350 cm⁻¹ (N–H stretch, amine)

  • 1600 cm⁻¹ (C=N stretch, pyrazole)

  • 750 cm⁻¹ (C–Cl stretch) .

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